

A Comparative Meta-Analysis of Endobon in Sinus Lift Procedures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *endobon*

Cat. No.: *B1176427*

[Get Quote](#)

In the realm of maxillary sinus augmentation, the choice of bone grafting material is critical to ensure predictable outcomes for dental implant placement. **Endobon®**, a bovine-derived xenograft, has emerged as a viable option. This guide provides a comprehensive comparison of **Endobon** with other bone grafting alternatives, supported by available experimental data. Due to the absence of a direct meta-analysis specifically on **Endobon**, this guide synthesizes data from individual clinical studies and compares it with findings from meta-analyses on broader categories of bone grafts.

Performance Comparison of Bone Grafting Materials in Sinus Lift Procedures

The efficacy of a bone graft material in sinus lift procedures is primarily evaluated based on its ability to promote new bone formation, ensure long-term implant survival, and minimize complications. The following tables summarize the quantitative data from various studies, comparing **Endobon** and other xenografts with different types of bone grafts.

Table 1: Histomorphometric Analysis of New Bone Formation

Graft Material Category	Specific Material/Brand	New Bone Formation (%)	Residual Graft (%)	Study Type
Xenograft (Bovine)	Endobon®	33.4%	Not Reported	Clinical Study[1]
Bio-Oss®	32.4%	Not Reported	Clinical Study[1]	
Sintered HA Xenograft	Not Reported	30.80 ± 0.88%	In Vivo Study[2]	
Non-sintered HA Xenograft	~25.92 ± 1.61%	Not Reported	In Vivo Study[2]	
Bio-Oss®	20.4 ± 5.4%	19.9 ± 8.6%	Split-Mouth Study[3]	
Lumina-Bone Porous®	22.8 ± 8.5%	14.6 ± 5.6%	Split-Mouth Study[3]	
Bio-Oss® (Large Particle)	26.77% ± 9.63%	Not Reported	Multicenter RCT[4]	
Bio-Oss® (Small Particle)	18.77% ± 4.74%	Not Reported	Multicenter RCT[4]	
Allograft	Mineralized Cancellous Bone Allograft (Puros)	28.25%	7.65%	Clinical Study[5]
Alloplast	Beta-Tricalcium Phosphate (β-TCP)	Not Reported	Mean Resorption: 20.3%	Prospective Study[6]
Hydroxyapatite & β-TCP Mix	43.9% (in augmented tissue)	45.6% (in augmented tissue)	Clinical Study[7] [8]	
Autograft	Autogenous Bone	97.1% (Implant Survival)	Mean Resorption: 1.63 mm	Retrospective Study[9][10]

Table 2: Implant Survival and Complication Rates

Graft Material Category	Specific Material/Brand	Implant Survival Rate (%)	Follow-up Period	Complications Noted
Xenograft (Bovine)	Endobon®	94.1%	7 years (mean)	Minimal complications reported[1]
Endobon® (50%) + Autogenous Bone (50%)	99.3%	3 years (mean)	Minimal marginal bone loss (≤ 0.5 mm)[1]	
Bio-Oss®	94.9%	5 years	Equivalent to autogenous bone[9]	
Lumina-Bone Porous®	88.88%	Not specified	-	
Alloplast	Beta-Tricalcium Phosphate (β -TCP)	97.6%	4 years (mean)	One case of local infection (3%)[6]
Autograft	Autogenous Bone	97.1%	5 years	Equivalent to Bio-Oss®[9]
No Graft	-	94.1–100%	2-10 years	Comparable to grafted techniques[11]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Protocol 1: Comparative Study of Two Xenograft Materials (Endobon® vs. Bio-Oss®)[1]

- Study Design: A clinical study comparing the performance of **Endobon®** and Bio-Oss® in sinus lift procedures.
- Patient Selection: Patients requiring sinus floor augmentation for the placement of dental implants.
- Surgical Procedure:
 - A lateral window approach was used to access the maxillary sinus.
 - The Schneiderian membrane was carefully elevated.
 - The created space was filled with either **Endobon®** or Bio-Oss® granules.
 - The lateral access window was covered with a resorbable collagen membrane.
 - A healing period of 4 months was allowed before implant placement.
- Data Collection and Analysis:
 - At the time of implant placement, bone core biopsies were harvested from the augmented sites.
 - Histomorphometric analysis was performed to quantify the percentage of new bone formation.
 - Implant survival rates were monitored over a 2-year follow-up period.

Protocol 2: In Vivo Comparison of Sintered vs. Non-Sintered Bovine Hydroxyapatite[2]

- Study Design: An in vivo study comparing the behavior of a high-temperature processed (sintered) bovine bone substitute (similar to **Endobon®**) and a low-temperature processed (non-sintered) one.
- Patient Population: 10 partially edentulous patients requiring sinus floor augmentation.
- Methodology:

- Bilateral sinus lift procedures were performed on each patient.
- One sinus was grafted with the sintered xenograft, and the other with the non-sintered xenograft.
- After a 6-month healing period, bone biopsies were retrieved for analysis.

- Outcome Measures:
 - Physicochemical Analysis: X-ray diffraction, porosity, crystallinity, and calcium/phosphate ratio of the materials were characterized.
 - Histomorphometric Analysis: The percentage of new bone formation and residual graft material was quantified in the bone biopsies.
 - Radiographic Analysis: Bone gain was assessed through radiographic findings at 6 months post-augmentation.

Visualizing the Sinus Lift Workflow

To better understand the procedural flow of a sinus lift with bone grafting, the following diagram illustrates the key steps involved, from initial assessment to final implant placement.

[Click to download full resolution via product page](#)

Caption: Workflow of a lateral window sinus lift procedure with bone grafting.

Conclusion

The available clinical data suggests that **Endobon®**, a bovine-derived xenograft, performs comparably to other well-established xenografts like Bio-Oss® in terms of new bone formation

and implant survival rates in sinus lift procedures. While autogenous bone remains a gold standard, xenografts such as **Endobon** offer a reliable alternative, obviating the need for a second surgical site for bone harvesting. The choice of grafting material should be based on a comprehensive evaluation of the clinical case, patient factors, and the desired treatment timeline. Further long-term, large-scale randomized controlled trials are warranted to definitively establish the comparative efficacy of **Endobon** within the broader landscape of bone grafting materials for sinus augmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zimvie.com [zimvie.com]
- 2. Comparison of Two Xenograft Materials Used in Sinus Lift Procedures: Material Characterization and In Vivo Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two anorganic bovine bone in maxillary sinus lift: a split-mouth study with clinical, radiographical, and histomorphometrical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zimmer.vilem.bg [zimmer.vilem.bg]
- 6. researchgate.net [researchgate.net]
- 7. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. Sinus floor augmentation with autogenous bone vs. a bovine-derived xenograft - a 5-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sinus lift: 3 years follow up comparing autogenous bone block versus autogenous particulated grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Endobon in Sinus Lift Procedures]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1176427#meta-analysis-of-endobon-in-sinus-lift-procedures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com